molecular formula C11H10FN B11916190 8-Fluoro-4,6-dimethylquinoline

8-Fluoro-4,6-dimethylquinoline

Cat. No.: B11916190
M. Wt: 175.20 g/mol
InChI Key: SEQULJLDBPLKPZ-UHFFFAOYSA-N
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Description

8-Fluoro-4,6-dimethylquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields. Quinoline derivatives are known for their wide range of applications, including medicinal, agricultural, and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,6-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4,6-dimethylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

8-Fluoro-4,6-dimethylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Fluoro-4,6-dimethylquinoline
  • 8-Fluoro-2,6-dimethylquinoline
  • 6,8-Difluoro-4-aminoquinoline

Comparison: 8-Fluoro-4,6-dimethylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of a fluorine atom at the 8-position enhances its biological activity compared to non-fluorinated quinolines. Additionally, the dimethyl groups at the 4 and 6 positions contribute to its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-4,6-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3

InChI Key

SEQULJLDBPLKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)F)C

Origin of Product

United States

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